molecular formula C12H18O B12647863 6-(2-Methylpropyl)-2,4-xylenol CAS No. 90474-45-6

6-(2-Methylpropyl)-2,4-xylenol

Cat. No.: B12647863
CAS No.: 90474-45-6
M. Wt: 178.27 g/mol
InChI Key: YPMUOXXJXLOQSW-UHFFFAOYSA-N
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Description

6-(2-Methylpropyl)-2,4-xylenol: is an organic compound belonging to the class of phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, along with two methyl groups and a 2-methylpropyl group. This compound is known for its antiseptic properties and is often used in various industrial and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methylpropyl)-2,4-xylenol typically involves the alkylation of 2,4-xylenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where 2,4-xylenol and isobutylene are combined with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to around 100-150°C under pressure to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-(2-Methylpropyl)-2,4-xylenol can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenols depending on the substituent introduced.

Scientific Research Applications

Chemistry: 6-(2-Methylpropyl)-2,4-xylenol is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its antimicrobial properties. It is used in formulations to test its efficacy against various bacterial and fungal strains.

Medicine: The antiseptic properties of this compound make it valuable in medical applications. It is used in disinfectants and antiseptic solutions for wound care and surgical instruments.

Industry: In the industrial sector, this compound is used in the production of resins, adhesives, and coatings. Its ability to inhibit microbial growth makes it useful in preserving industrial products.

Mechanism of Action

The mechanism of action of 6-(2-Methylpropyl)-2,4-xylenol primarily involves its interaction with microbial cell membranes. The hydroxyl group in the compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is particularly effective against gram-positive bacteria and certain fungi.

Comparison with Similar Compounds

    2,4-Dimethylphenol: Similar structure but lacks the 2-methylpropyl group.

    4-Isopropyl-2-methylphenol: Similar structure with an isopropyl group instead of a 2-methylpropyl group.

    2,4,6-Trimethylphenol: Contains an additional methyl group compared to 6-(2-Methylpropyl)-2,4-xylenol.

Uniqueness: this compound is unique due to the presence of the 2-methylpropyl group, which enhances its lipophilicity and antimicrobial properties. This structural feature distinguishes it from other similar phenolic compounds and contributes to its effectiveness in various applications.

Biological Activity

6-(2-Methylpropyl)-2,4-xylenol, also known by its CAS number 90474-45-6, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, potential applications, and relevant research findings.

  • Molecular Formula : C12H18O
  • Molecular Weight : 178.27 g/mol
  • CAS Number : 90474-45-6
  • IUPAC Name : 6-(2-Methylpropyl)-2,4-dimethylphenol

Biological Activity

Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cellular structures and functions.

Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens. Studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications.

Mechanism of Action
The biological activity of this compound is primarily attributed to its phenolic structure, which allows it to interact with cellular components. The compound can form hydrogen bonds with proteins and nucleic acids, potentially altering their functions. This interaction may lead to the modulation of enzymatic activities and gene expression related to oxidative stress responses .

Case Studies and Experimental Data

  • Antioxidant Efficacy
    A study evaluating the antioxidant capacity of various phenolic compounds found that this compound significantly reduced lipid peroxidation in vitro. The compound's effectiveness was comparable to well-known antioxidants like vitamin E.
  • Antimicrobial Testing
    In a comparative study of phenolic compounds, this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. This suggests its potential utility in food preservation and as a natural antimicrobial agent.
  • Toxicological Assessments
    Toxicity studies indicate that while the compound shows beneficial biological activities, it also possesses some degree of cytotoxicity at higher concentrations. Long-term exposure assessments are necessary to determine safe usage levels in consumer products .

Applications

Given its biological activities, this compound holds promise in several fields:

  • Pharmaceuticals : Its antioxidant and antimicrobial properties make it a candidate for developing new therapeutic agents.
  • Food Industry : The compound could be utilized as a natural preservative due to its ability to inhibit microbial growth.
  • Cosmetics : Its antioxidant properties may be beneficial in skincare formulations aimed at reducing oxidative damage.

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityToxicity Level
This compoundHighModerateModerate
2-tert-butyl-4-methylphenolModerateLowLow
2,6-DimethylphenolHighHighModerate

Properties

CAS No.

90474-45-6

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2,4-dimethyl-6-(2-methylpropyl)phenol

InChI

InChI=1S/C12H18O/c1-8(2)5-11-7-9(3)6-10(4)12(11)13/h6-8,13H,5H2,1-4H3

InChI Key

YPMUOXXJXLOQSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CC(C)C)O)C

Origin of Product

United States

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